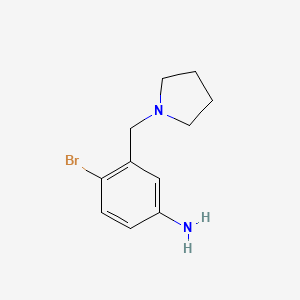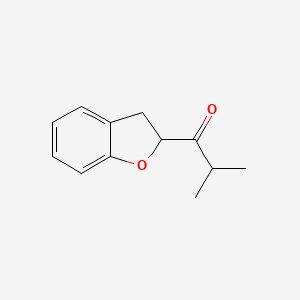![molecular formula C11H18N4O2 B13190692 (Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13190692.png)
(Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is a complex organic compound featuring a triazole ring, an oxolane ring, and a methoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine typically involves multiple steps. One common route includes the formation of the triazole ring through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The oxolane ring can be introduced via a reduction and dehydration/cyclization process in an acidic aqueous solution
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reagents, and continuous flow reactors to enhance the overall efficiency and scalability of the process.
化学反应分析
Types of Reactions
(Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for the development of new pharmaceuticals .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit antimicrobial, antifungal, or anticancer properties, although more research is needed to confirm these effects .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced durability, flexibility, and resistance to environmental factors .
作用机制
The mechanism of action of (Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The oxolane ring and methoxyethyl group may also contribute to the compound’s overall activity by enhancing its binding affinity and stability .
相似化合物的比较
Similar Compounds
(Tetrahydrofuran-3-yl)methanamine: This compound shares the oxolane ring but lacks the triazole and methoxyethyl groups.
1-[(Oxolan-3-yl)methyl]piperidin-4-amine: This compound contains the oxolane ring and a piperidine ring, differing from the triazole structure.
N-Methyl(tetrahydro-3-furanyl)methanamine: Similar in structure but with a methyl group instead of the triazole and methoxyethyl groups.
Uniqueness
(Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is unique due to its combination of the triazole ring, oxolane ring, and methoxyethyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
属性
分子式 |
C11H18N4O2 |
|---|---|
分子量 |
238.29 g/mol |
IUPAC 名称 |
N-(2-methoxyethyl)-1-[1-(oxolan-3-ylmethyl)triazol-4-yl]methanimine |
InChI |
InChI=1S/C11H18N4O2/c1-16-5-3-12-6-11-8-15(14-13-11)7-10-2-4-17-9-10/h6,8,10H,2-5,7,9H2,1H3 |
InChI 键 |
FJMROQBHEITWHH-UHFFFAOYSA-N |
规范 SMILES |
COCCN=CC1=CN(N=N1)CC2CCOC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate](/img/structure/B13190643.png)



![N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13190664.png)






